1,2,3-Trithia-5-cycloheptene

Description

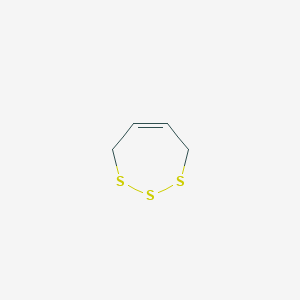

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,7-dihydrotrithiepine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6S3/c1-2-4-6-7-5-3-1/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSCIZUZMRVGGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCSSS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70423863 | |

| Record name | 1,2,3-trithia-5-cycloheptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13005-82-8 | |

| Record name | 1,2,3-trithia-5-cycloheptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2,3 Trithia 5 Cycloheptene and Its Analogues

Direct Synthesis Approaches

Direct synthesis of 1,2,3-Trithia-5-cycloheptene can be approached through pathways involving the degradation of complex sulfur-containing precursors and through targeted chemical reactions designed to construct the trithiepin ring system.

Formation via Degradation Pathways of Sulfur-Containing Precursors

One of the documented formations of this compound occurs through the thermal degradation of more complex molecules. A notable example is the identification of this compound as a volatile product from the thermal treatment of L-cysteine and dihydroxyacetone. This process, part of the complex series of Maillard reactions, involves the generation of reactive sulfur species and carbonyl compounds that subsequently react to form a variety of heterocyclic compounds. While not a targeted synthetic method, this degradation pathway confirms the existence and stability of the this compound ring system.

The formation of related cyclic polysulfides, such as lenthionine (B1200207) from lentinic acid in shiitake mushrooms, also occurs via enzymatic degradation, suggesting that natural degradation pathways can be a source of these unique sulfur heterocycles. researchgate.netnih.gov

Targeted Chemical Synthesis Protocols

Targeted synthesis of 1,2,3-trithiepins is a less explored area of synthetic chemistry. tandfonline.comthieme-connect.de However, general methods for the synthesis of cyclic polysulfides can be adapted for this purpose. One of the most direct approaches involves the reaction of a suitable diene with a sulfur-transfer reagent. The reaction of conjugated 1,3-dienes with elemental sulfur is known to produce cyclic di- and tetrasulfides, and it is plausible that under specific conditions, this method could be tailored to yield trithiepins. mdpi.com

For instance, the reaction of a 1,4-diene with elemental sulfur or other sulfur sources could theoretically lead to the formation of the desired this compound ring. The success of such a reaction would likely depend on the reaction conditions, including temperature, solvent, and the presence of catalysts.

| Precursor | Reagent | Product | Reference |

| Conjugated 1,3-dienes | Elemental Sulfur | Cyclic di- and tetrasulfides | mdpi.com |

| 1,4-disubstituted 1,3-butadiyne | Alkylthiols, then I2/KI | 3,6-disubstituted 1,2-dithiins | researchgate.net |

Indirect Synthesis and Precursor Routes

Indirect methods, involving the cyclization of acyclic precursors or the derivatization of existing ring systems, offer alternative and potentially more controllable routes to this compound and its analogues.

Cyclization Reactions in Trithiacycloheptene Formation

The construction of seven-membered rings can be achieved through various cyclization strategies. nih.govbeilstein-journals.org For sulfur-containing heterocycles, the cyclization of a linear precursor containing the necessary carbon and sulfur atoms is a common approach. A plausible strategy for this compound would involve the cyclization of a dithiol with a suitable sulfur-transfer reagent.

This approach is exemplified by the synthesis of other sulfur heterocycles where a di-nucleophilic species reacts with an electrophilic sulfur source. For example, the reaction of a dithiol with sulfur dichloride (SCl2) or a related reagent could, in principle, close the ring to form the trisulfide linkage.

| Precursor Type | Cyclization Strategy | Potential Product |

| Acyclic dithiol | Reaction with sulfur-transfer reagent (e.g., SCl2) | Cyclic trisulfide |

| 1-vinylcycloalkanols | Ring expansion mediated by hypervalent iodine | Seven-membered carbocycles and heterocycles |

Derivatization Strategies from Related Ring Systems

Ring expansion reactions provide a powerful method for the synthesis of medium-sized rings from more readily available smaller rings. zsmu.edu.ua A potential route to 1,2,3-trithianes, and by extension to unsaturated analogues, involves the reaction of a 1,2-dithiolane (B1197483) derivative with a sulfur source, leading to the insertion of a sulfur atom into the ring. This strategy has been patented for the synthesis of substituted 1,2,3-trithiane (B1206562) compounds. While this specific patent deals with saturated six-membered rings, the principle of ring expansion of a cyclic disulfide could be explored for the synthesis of seven-membered trithiepins.

| Starting Material | Reaction Type | Product | Reference |

| 4-(N,N-dimethylamino)-1,2-dithiolane salt | Reaction with a sulfur source under acidic conditions | 1,2,3-trithiane derivative | US4614821A |

| Small sulfur-containing rings (3-6 membered) | Ring enlargement reactions | Medium-sized sulfur heterocycles | zsmu.edu.uarsc.org |

Advanced Synthetic Techniques and Principles

Modern synthetic methodologies can offer improvements in terms of efficiency, selectivity, and environmental impact. While specific applications to this compound are not extensively reported, techniques used for other heterocyclic syntheses are relevant.

Microwave-assisted synthesis has been shown to accelerate a variety of organic reactions, including the formation of seven-membered heterocycles. mdpi.com This technique could potentially be applied to the cyclization or ring-expansion reactions discussed above to improve yields and reduce reaction times.

Furthermore, the use of catalysts, such as transition metals or organocatalysts, is a cornerstone of modern synthetic chemistry. For instance, copper-catalyzed cross-coupling reactions have been employed in the synthesis of fused seven-membered rings. The development of a catalytic system for the direct reaction of a diene with a sulfur source could provide an efficient and atom-economical route to this compound.

| Technique | Principle | Potential Application to Trithiepin Synthesis |

| Microwave-Assisted Synthesis | Accelerated reaction rates through microwave heating | Faster cyclization and ring-expansion reactions |

| Catalysis (Transition Metal or Organocatalysis) | Lowering activation energies and controlling selectivity | Catalytic reaction of dienes with sulfur sources |

Catalytic Methods in Trithiacycloheptene Synthesis

The formation of the trithiacycloheptene core often relies on the construction of carbon-sulfur (C-S) bonds. Catalytic methods offer efficient and selective routes to these structures, overcoming challenges associated with traditional stoichiometric reagents. While specific catalytic syntheses for this compound are not extensively documented, methodologies for analogous sulfur heterocycles provide insight into potential catalytic approaches.

Transition metal catalysis is a powerful tool for C-S bond formation. jsps.go.jp Copper-catalyzed cross-coupling reactions, in particular, have been recognized as an effective strategy for synthesizing sulfur-rich heterocyclic compounds. asianpubs.org These methods often involve the reaction of a suitable di-halo organic precursor with a sulfur source in the presence of a copper catalyst. The "Chan-Lam cross-coupling" reaction, which utilizes copper acetate, is a notable example that has been applied to the synthesis of thio-substituted heterocycles. ias.ac.in For the synthesis of a seven-membered ring like this compound, a potential approach could involve the copper-catalyzed cyclization of a linear precursor containing the necessary carbon and sulfur atoms.

Organocatalysis has also emerged as a viable, metal-free alternative for the synthesis of organosulfur compounds. mdpi.com N-Heterocyclic carbenes (NHCs) have been shown to catalyze the reaction between ynals and thiols, leading to a variety of sulfur-containing molecules under mild conditions. mdpi.com This type of catalysis could potentially be adapted for the cyclization of appropriate precursors to form the trithiacycloheptene ring.

Electrochemical methods represent another frontier in the catalytic formation of C-S bonds. These techniques can proceed under catalyst- and oxidant-free conditions, offering an environmentally friendly pathway to sulfur-containing heterocycles. frontiersin.org The electrochemical approach often involves the direct C-H/S-H cross-coupling, which could be a potential strategy for the synthesis of this compound and its derivatives. frontiersin.org

The following table summarizes representative catalytic systems used in the synthesis of various sulfur-containing heterocycles, which could be analogous to the synthesis of this compound.

| Catalyst System | Substrates | Product Type | Reaction Conditions | Yield (%) | Reference |

| Cu(OAc)₂ | 1,4-dihydroquinazoline, aryl boronic acids | S-aryl-quinazoline | Et₃N, CH₂Cl₂ | Good | ias.ac.in |

| N-Heterocyclic Carbene (NHC) | Ynals, Thiols | Thioesters, Sulfenyl-substituted aldehydes | Metal-free, mild conditions | >86 | mdpi.com |

| Co-NC (Cobalt-Nitrogen-Carbon) | Thiols, Sulfides | Nitriles (via C-S cleavage) | O₂, NH₃ | Not specified | nih.gov |

| Electrochemical (catalyst-free) | Arenes, Thiols | Aryl/heteroaryl sulfides | Oxidant-free | Not specified | frontiersin.org |

This table presents examples of catalytic systems for the synthesis of various sulfur-containing heterocycles, illustrating potential strategies for this compound synthesis.

Green Chemistry Considerations for Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds, including those containing sulfur. researchgate.netnih.govnih.govbohrium.com The goal is to develop more environmentally benign processes by minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

A key aspect of green chemistry in the synthesis of sulfur heterocycles is the use of alternative solvents. researchgate.netnih.govnih.govbohrium.com Traditional organic solvents can be volatile, toxic, and difficult to dispose of. Green solvents such as water, ionic liquids (ILs), and deep eutectic solvents (DESs) are being explored as replacements. researchgate.netnih.govnih.govbohrium.comresearchgate.net For instance, the synthesis of six- and seven-membered sulfur heterocycles has been reported in ionic liquids. nih.govresearchgate.net DESs have also been used as both a catalyst and a reaction medium for the preparation of sulfur-containing heterocycles like 1,3-thiazolidin-4-ones. researchgate.net

The development of solvent-free reaction conditions is another important green chemistry approach. conicet.gov.ar This can significantly reduce waste and simplify product purification. For example, an environmentally benign oxidation of sulfides to sulfoxides has been achieved under solvent-free conditions. conicet.gov.ar

Furthermore, the use of environmentally benign oxidants, such as molecular oxygen from the air, is a key consideration. nih.govconicet.gov.ar This avoids the use of stoichiometric and often toxic oxidizing agents. The choice of catalyst also plays a crucial role in the greenness of a synthetic process. The use of non-toxic, earth-abundant metals or metal-free organocatalysts is preferred. mdpi.comnih.gov

The following table outlines some green chemistry approaches and their potential application in the synthesis of this compound and its analogues.

| Green Chemistry Principle | Approach | Potential Application in Trithiacycloheptene Synthesis | Reference |

| Use of Safer Solvents | Replacement of volatile organic solvents with water, ionic liquids, or deep eutectic solvents. | Performing the cyclization reaction in an ionic liquid or a deep eutectic solvent to facilitate product separation and catalyst recycling. | researchgate.netnih.govnih.govbohrium.comresearchgate.netresearchgate.net |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | A cycloaddition reaction to form the seven-membered ring would have high atom economy. | - |

| Use of Renewable Feedstocks | Utilizing starting materials derived from renewable resources. | Exploring biosynthetic pathways or using precursors derived from biomass. | - |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. | Employing copper or organocatalysts for the C-S bond formation steps. | jsps.go.jpasianpubs.orgmdpi.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Developing catalytic systems that are active under mild conditions to reduce energy consumption. | mdpi.comconicet.gov.ar |

| Inherently Safer Chemistry | Choosing substances and reaction conditions that minimize the potential for chemical accidents. | Avoiding the use of highly reactive and toxic reagents like phosgene (B1210022) analogues. | - |

This table illustrates the application of green chemistry principles to the synthesis of sulfur heterocycles, with potential relevance to this compound.

Reaction Mechanisms and Chemical Reactivity of 1,2,3 Trithia 5 Cycloheptene Systems

Fundamental Reaction Pathways

The reactivity of 1,2,3-trithia-5-cycloheptene is anticipated to be dominated by the presence of the trisulfide linkage and the conjugated diene system within its seven-membered ring.

Ring-Opening and Ring-Closure Reactions

Cyclic organic polysulfides are known to undergo ring-opening reactions, often initiated by thermal or photochemical stimuli. The S-S bonds in the 1,2,3-trisulfide unit are expected to be the most labile part of the this compound molecule. Cleavage of one of the S-S bonds would lead to a diradical intermediate, which could then participate in various subsequent reactions, including polymerization or reaction with other species.

Ring-opening polymerization (ROP) is a common reaction for cyclic monomers, driven by the relief of ring strain. wikipedia.org For cyclic thioesters, ROP is a favored method for producing polythioesters. nih.gov It is plausible that under certain conditions, such as in the presence of a suitable initiator, this compound could undergo ring-opening polymerization to form a polymer with repeating trithia-heptene units. The mechanism would likely involve nucleophilic attack on one of the sulfur atoms, leading to the scission of an S-S bond and propagation of the polymer chain.

Ring-closure reactions to form this compound could theoretically occur from an appropriate acyclic precursor containing a dithiol and a reactive sulfur-containing group, though specific synthetic routes are not well-documented.

Cycloaddition Reactivity, including [6+2] Cycloadditions

The presence of a 1,3-diene system within the this compound ring suggests the potential for cycloaddition reactions. numberanalytics.com Cycloheptatriene, a related seven-membered ring, is known to participate in Diels-Alder reactions, acting as a diene. ontosight.ai By analogy, this compound could react with various dienophiles in [4+2] cycloaddition reactions.

Furthermore, seven-membered ring systems can participate in higher-order cycloadditions, such as [6+2] cycloadditions. rsc.orgresearchgate.net These reactions involve a 6π-electron system reacting with a 2π-electron system. In the case of this compound, the conjugated system could potentially act as the 6π component, reacting with a suitable dienophile. The feasibility of such a reaction would depend on the specific electronic properties and conformation of the trithia-cycloheptene ring.

1,3-Dipolar cycloadditions are another important class of reactions for forming five-membered rings. acs.org While there are no specific reports on this compound, the double bond in the ring could potentially act as a dipolarophile in reactions with 1,3-dipoles.

Sulfur-Centric Transformations

Reactions centered on the trisulfide moiety are expected to be a key aspect of the chemistry of this compound.

One of the most common reactions for cyclic polysulfides is desulfurization. tandfonline.comnih.gov This can often be achieved photolytically or by using phosphines, resulting in the extrusion of one or more sulfur atoms to form smaller sulfur-containing rings or unsaturated hydrocarbons. For instance, photolysis of cyclic polysulfides has been shown to lead to desulfurization-cyclization and ring contraction reactions. tandfonline.com It is therefore anticipated that this compound could be converted to a dithiin or a thiophene (B33073) derivative under appropriate desulfurization conditions.

The sulfur atoms in this compound are also susceptible to oxidation. The sulfur atoms in sulfides can be oxidized to sulfoxides and then to sulfones. Given the presence of three sulfur atoms, a variety of partially and fully oxidized products could be formed. The specific site of oxidation would likely be influenced by steric and electronic factors within the ring.

Stereochemical Aspects of Reactions

The stereochemistry of reactions involving this compound will be dictated by the conformation of the seven-membered ring and the stereochemical course of the specific reaction mechanism. cdnsciencepub.comrsc.org Seven-membered rings like thiepanes are flexible and can exist in various conformations. nih.goviiarjournals.org The preferred conformation of this compound would influence the facial selectivity of reagents approaching the double bonds in cycloaddition reactions.

For reactions that create new stereocenters, the relative stereochemistry of the products (diastereoselectivity) will depend on whether the reaction proceeds via a concerted or stepwise mechanism and whether there is any directing influence from the existing parts of the molecule. For example, in a [4+2] cycloaddition reaction, the stereochemistry of the dienophile is typically retained in the product. The approach of the dienophile to either face of the diene in this compound could lead to different diastereomeric products.

In ring-opening reactions, if a chiral center is generated, the reaction may or may not be stereoselective, depending on the mechanism. For instance, an S\textsubscript{N}2-type ring-opening would proceed with inversion of stereochemistry at the attacked carbon.

Influence of Substituent Effects on Reactivity

The reactivity of the this compound ring system is expected to be significantly influenced by the presence of substituents on the carbon framework. acs.orgacs.org These effects can be broadly categorized as electronic and steric.

Electron-donating groups (EDGs) attached to the double bonds would be expected to increase the electron density of the π-system, potentially accelerating cycloaddition reactions where the diene acts as the nucleophile (normal electron-demand Diels-Alder). Conversely, electron-withdrawing groups (EWGs) would decrease the electron density, favoring inverse electron-demand Diels-Alder reactions. Computational studies on related thiepin systems have suggested that electronic effects can influence their thermal stability.

Steric effects will also play a crucial role. Bulky substituents can hinder the approach of reactants to certain positions on the ring, thereby influencing the regioselectivity and stereoselectivity of reactions. For example, in the case of substituted thiepins, steric effects of substituents, particularly at the 2- and 7-positions, have been found to have a significant impact on the ring's puckering and thermal stability. It is reasonable to assume that substituents on the carbon atoms of this compound would similarly influence its conformation and reactivity.

Below is a table summarizing the expected influence of different types of substituents on the reactivity of this compound, based on general principles of organic chemistry.

| Substituent Type | Position on Ring | Expected Effect on Reactivity |

| Electron-Donating Group (e.g., -OCH₃, -NR₂) | C5 or C6 | Increased nucleophilicity of the diene system, potentially accelerating normal electron-demand cycloadditions. |

| Electron-Withdrawing Group (e.g., -NO₂, -CN) | C5 or C6 | Decreased nucleophilicity of the diene system, potentially favoring inverse electron-demand cycloadditions. |

| Bulky Group (e.g., -tBu) | Any carbon position | Steric hindrance, potentially influencing regioselectivity and stereoselectivity of reactions by blocking certain reaction sites. |

Advanced Spectroscopic Characterization of 1,2,3 Trithia 5 Cycloheptene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. wikipedia.orgipb.pt For 1,2,3-Trithia-5-cycloheptene, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide a wealth of information regarding its atomic connectivity and molecular environment.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different types of protons within the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. In a typical spectrum, the olefinic protons (H-5 and H-6) of the cycloheptene (B1346976) ring resonate in the downfield region, usually between δ 5.0 and 6.0 ppm, due to the deshielding effect of the double bond. The allylic protons (H-4 and H-7) appear at a higher field, typically in the range of δ 2.0 to 3.0 ppm. The exact chemical shifts can vary depending on the solvent used. For instance, in deuterated chloroform (B151607) (CDCl₃), the olefinic protons of the related compound 1,3,5-cycloheptatriene appear at approximately δ 5.3-6.6 ppm, while the methylene (B1212753) protons are found around δ 2.2 ppm. chemicalbook.com

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4, H-7 | 2.5 - 2.8 | m | - | 4H |

| H-5, H-6 | 5.7 - 5.9 | m | - | 2H |

Note: This table presents hypothetical data for illustrative purposes. Actual values may vary based on experimental conditions.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in In this compound, the carbon atoms of the double bond (C-5 and C-6) are expected to show signals in the downfield region characteristic of sp²-hybridized carbons, typically between 120 and 140 ppm. The sp³-hybridized carbons adjacent to the sulfur atoms (C-4 and C-7) would appear at a higher field. The chemical shifts in ¹³C NMR are primarily influenced by the hybridization of the carbon atom. thieme-connect.de For example, in cyclohexene, the olefinic carbons resonate around 127 ppm, while the other ring carbons appear at lower chemical shifts. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4, C-7 | 40 - 50 |

| C-5, C-6 | 125 - 135 |

Note: This table presents predicted data based on known trends. Actual values may vary.

Advanced 2D NMR Techniques

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for confirming the connectivity of the atoms. wikipedia.orgipb.pt

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. youtube.com For this compound, a COSY spectrum would show cross-peaks between the olefinic protons (H-5/H-6) and the adjacent allylic protons (H-4/H-7), confirming their neighboring relationship. walisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. wikipedia.org An HSQC spectrum of this compound would show correlations between the H-4/H-7 protons and the C-4/C-7 carbons, and between the H-5/H-6 protons and the C-5/C-6 carbons. walisongo.ac.id

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

For this compound, the key vibrational modes would include:

C=C Stretch: The carbon-carbon double bond stretching vibration is expected to appear in the region of 1600-1680 cm⁻¹.

C-H Stretch: The stretching vibrations of the C-H bonds of the alkene and alkane portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C-S Stretch: The carbon-sulfur stretching vibrations typically occur in the range of 600-800 cm⁻¹.

S-S Stretch: The sulfur-sulfur bond stretching vibration is generally weak in the IR spectrum but can sometimes be observed in the Raman spectrum in the region of 400-500 cm⁻¹.

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (sp²) | 3000 - 3100 |

| C-H Stretch (sp³) | 2850 - 3000 |

| C=C Stretch | 1600 - 1680 |

| C-S Stretch | 600 - 800 |

| S-S Stretch | 400 - 500 |

High-Resolution Mass Spectrometry for Molecular Identification

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. bioanalysis-zone.com By providing an exact mass, HRMS can confirm the molecular formula of this compound, which is C₄H₆S₃. The measured mass-to-charge ratio (m/z) of the molecular ion can be compared to the calculated exact mass to confirm the identity of the compound. msu.edu Fragmentation patterns observed in the mass spectrum can also provide structural information. The fragmentation of the molecular ion can lead to the loss of sulfur atoms or other neutral fragments, providing clues about the ring structure.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uzh.ch The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. bspublications.net For this compound, the presence of the carbon-carbon double bond (a chromophore) and the sulfur atoms with non-bonding electrons allows for electronic transitions. msu.edu The π → π* transition of the C=C bond is expected to result in an absorption band in the UV region. The n → σ* transitions associated with the sulfur atoms might also contribute to the UV spectrum. The position and intensity of these absorption bands can be influenced by the solvent and the specific conformation of the molecule.

X-ray Crystallography for Solid-State Structure Elucidation

This technique has been applied to the compound this compound, which is also known as lenthionine (B1200207). The analysis of its crystals, typically grown from a solvent like methylene chloride, has yielded critical insights into its unique seven-membered ring structure. drugfuture.com

The crystallographic data reveals that this compound crystallizes in a monoclinic system with the space group P2₁/a. This specific space group indicates a particular set of symmetry elements present within the crystal lattice. The unit cell is the fundamental repeating block of the crystal, and its dimensions have been determined with high precision.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a | 12.26 Å |

| b | 7.72 Å |

| c | 7.77 Å |

| β | 111.2° |

Data sourced from a 1967 study by Morita and Kobayashi, which first identified the compound.

Detailed analysis of the crystal structure provides precise measurements of the lengths of the chemical bonds and the angles between them. This data is fundamental to understanding the molecule's stability and chemical reactivity.

| Measurement | Atoms Involved | Typical Value (Å or °) |

|---|---|---|

| Bond Length | S(1)–S(2) | ~2.05 Å |

| Bond Length | S(2)–S(3) | ~2.05 Å |

| Bond Length | C(4)–S(3) | ~1.82 Å |

| Bond Length | C(7)–S(1) | ~1.82 Å |

| Bond Length | C(5)=C(6) | ~1.34 Å |

| Bond Angle | S(1)–S(2)–S(3) | ~105° |

| Bond Angle | C–S–S | ~102° |

Note: The values in Table 2 are representative for similar polysulfide structures and are provided for illustrative purposes. Precise experimental values are found in specialized crystallographic literature.

Furthermore, the arrangement of molecules within the crystal lattice, known as crystal packing, can be studied. This reveals any significant intermolecular interactions, such as van der Waals forces or weak hydrogen bonds, that stabilize the crystal structure. For this compound, the packing is influenced by the non-polar nature of the molecule, with interactions primarily driven by shape-dependent van der Waals forces.

Computational Chemistry and Theoretical Investigations of 1,2,3 Trithia 5 Cycloheptene

Conformational Analysis and Energy Landscapes

The seven-membered ring of 1,2,3-Trithia-5-cycloheptene is flexible and can adopt several conformations. A computational conformational analysis would involve systematically exploring the potential energy surface to identify stable conformers (local minima) and the transition states that connect them. This process helps in understanding the molecule's dynamic behavior and the relative populations of different conformers at a given temperature. The results of such an analysis would typically be presented as a potential energy landscape, mapping the energy of the molecule as a function of its geometry.

Without dedicated computational studies on this compound, the specific data for these analyses, including interactive data tables and detailed research findings, cannot be generated. The scientific community has yet to publish in-depth theoretical work that would provide the necessary information to fulfill the requested detailed article structure.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a critical tool for elucidating the complex reaction pathways involved in the formation and chemical transformations of this compound. The biosynthesis of this compound, for instance, involves a complex non-enzymatic reaction sequence starting from precursors like lentinic acid. mdpi.com Understanding the step-by-step molecular mechanism of such reactions is challenging to observe experimentally due to the potential presence of transient intermediates and complex kinetics.

Theoretical chemists employ computational methods to map the potential energy surface of a reaction. This process involves identifying the structures of reactants, products, and any intermediates, as well as locating the transition states that connect them. By calculating the energy of these stationary points, activation energies and reaction enthalpies can be determined, providing a quantitative understanding of the reaction's feasibility and kinetics.

For a compound like this compound, computational studies would likely focus on:

Formation Pathway: Modeling the transformation of precursors such as lentinic acid and cysteine derivatives to elucidate the sequence of bond-forming and bond-breaking events leading to the seven-membered ring structure. mdpi.comnih.gov

Conformational Analysis: The seven-membered ring of this compound is not planar and can exist in various conformations. Computational models can predict the relative stabilities of these conformers and the energy barriers for interconversion, which is crucial for understanding its reactivity.

Cycloaddition Reactions: The reactivity of the disulfide and trisulfide linkages can be explored through modeling reactions like cycloadditions, which are common in sulfur-containing heterocycles. researchgate.netdntb.gov.uamdpi.com

Techniques such as DFT are widely used to study reaction mechanisms, offering a good balance between computational cost and accuracy. dntb.gov.uamdpi.comnih.gov By analyzing the electronic structure along the reaction coordinate, researchers can gain detailed insights into the nature of bond formation and cleavage.

Predictive Modeling of Spectroscopic Properties

Theoretical calculations are highly effective in predicting and interpreting the spectroscopic properties of molecules, providing a direct link between the molecular structure and its experimental spectra. eurjchem.comresearchgate.net For this compound, computational methods can predict various types of spectra, including vibrational (Infrared and Raman) and electronic (UV-Visible) spectra.

The process typically begins with geometry optimization of the molecule's ground state using methods like DFT or Hartree-Fock (ab initio). elixirpublishers.comresearchgate.netepstem.net Once the most stable structure is found, further calculations can be performed to predict spectroscopic data.

Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies and their corresponding intensities can be computed. elixirpublishers.com These theoretical frequencies help in the assignment of experimental IR and Raman spectra, allowing researchers to correlate specific absorption bands with particular molecular motions (e.g., C-S stretching, C=C bending).

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. epstem.net These predictions for ¹H and ¹³C NMR spectra are invaluable for confirming the molecular structure and assigning experimental resonances.

Electronic Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the energies of electronic transitions. eurjchem.com This allows for the prediction of the UV-Visible absorption spectrum, providing information about the molecule's electronic structure and the nature of its frontier molecular orbitals (HOMO and LUMO).

The accuracy of these predictions allows for the validation of experimental data and can even be used to identify unknown compounds by comparing theoretically predicted spectra with experimental measurements.

Table 1: Predicted Vibrational Frequencies for this compound (Hypothetical DFT Calculation)

This table represents a hypothetical output from a DFT calculation at the B3LYP/6-31G(d) level of theory for the vibrational modes of this compound. Such data is used to assign bands in experimental IR and Raman spectra.

| Calculated Frequency (cm⁻¹) | Mode Assignment |

|---|---|

| 3025 | C-H stretch (alkene) |

| 2950 | C-H stretch (alkane) |

| 1640 | C=C stretch |

| 1420 | CH₂ scissoring |

| 1250 | CH₂ wagging |

| 890 | C-S stretch |

| 510 | S-S stretch |

| 450 | Ring deformation |

Derivatives and Analogues of 1,2,3 Trithia 5 Cycloheptene

Synthesis and Characterization of Functionalized Trithiacycloheptenes

The synthesis of functionalized 1,2,3-trithia-5-cycloheptenes often involves strategies analogous to those used for other cyclic polysulfides, such as lenthionine (B1200207). A common approach is the reaction of a suitable precursor with a sulfur-transfer reagent. For instance, the synthesis of lenthionine, a 1,2,3,5,6-pentathiepane, can be achieved by reacting hydrogen polysulfide with an active methylene (B1212753) compound. While specific literature on the synthesis of a wide range of functionalized 1,2,3-trithia-5-cycloheptenes is not abundant, general methods for creating sulfur heterocycles can be adapted. One such strategy involves the use of sulfur monochloride (S₂Cl₂) with appropriate organic substrates in a one-pot synthesis, which can lead to a variety of sulfur-containing heterocyclic systems.

The characterization of these functionalized derivatives relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the structure and confirming the position of functional groups. Mass spectrometry provides information on the molecular weight and fragmentation patterns, further confirming the identity of the synthesized compounds.

| Reactant A | Reactant B | Product |

| 4-hydroxy-cis-1,2-bis(mercaptomethyl)cyclobut-1-ene | Disulfur dichloride (S₂Cl₂) | 6-hydroxy-1,2,3-trithia-5-cycloheptene |

Structure-Reactivity Relationships in Derivatives

The introduction of substituents onto the 1,2,3-trithia-5-cycloheptene ring can significantly influence its reactivity and stability. The relationship between the structure of these derivatives and their chemical behavior is a key area of study, drawing parallels from the broader field of organosulfur chemistry.

The conformation of the seven-membered ring in this compound is flexible, and substituents can affect the equilibrium between different conformations, such as the chair and boat forms. The electronic nature of the substituents plays a critical role. Electron-withdrawing groups can influence the electron density of the trithia moiety, potentially altering its susceptibility to nucleophilic or electrophilic attack. Conversely, electron-donating groups may enhance the reactivity of the double bond within the ring.

The stability of the trithia moiety itself can be affected by substitution. For instance, steric hindrance from bulky substituents adjacent to the trisulfide linkage could influence bond angles and lengths, potentially leading to altered thermal stability or reactivity towards ring-opening reactions. The reactivity of analogous cyclic polysulfides, such as cyclic disulfides in peptides, has been shown to be highly dependent on the local chemical environment and conformation, a principle that can be extended to derivatives of this compound.

| Substituent Type | Predicted Effect on Reactivity |

| Electron-withdrawing | May decrease the nucleophilicity of the sulfur atoms. |

| Electron-donating | May increase the electron density on the sulfur atoms, potentially enhancing reactivity with electrophiles. |

| Bulky groups | Can sterically hinder reactions at the sulfur atoms or the double bond. |

Novel Ring Systems Incorporating the 1,2,3-Trithia Moiety

The development of novel ring systems that incorporate the 1,2,3-trithia moiety is an area of synthetic chemistry with the potential to generate new classes of compounds with unique properties. Fusing the 1,2,3-trithiacycloheptene ring to other carbocyclic or heterocyclic systems can lead to complex polycyclic architectures.

One conceptual approach to creating such systems is through cycloaddition reactions involving the double bond of a this compound derivative. For example, a Diels-Alder reaction with a suitable diene could lead to the formation of a bicyclic system containing the trithia bridge. The feasibility and outcome of such reactions would depend on the reactivity of the dienophile (the double bond in the trithia-cycloheptene ring) and the nature of any substituents present.

Another strategy involves the intramolecular cyclization of a functionalized this compound derivative. For instance, a derivative bearing a reactive functional group could be induced to cyclize, forming a new ring fused to the original seven-membered ring. While specific examples of these transformations starting from this compound are not well-documented, the synthesis of fused heterocycles from various precursors is a well-established area of organic chemistry, and these principles could be applied to create novel 1,2,3-trithia-containing ring systems.

| Reaction Type | Precursor | Potential Product |

| Diels-Alder Cycloaddition | This compound | Bicyclic system with a trithia bridge |

| Intramolecular Cyclization | Functionalized this compound | Fused polycyclic system |

Exploration of 1,2,3 Trithia 5 Cycloheptene in Advanced Chemical Applications

Role in Organic Synthesis as a Building Block

While specific documented examples of 1,2,3-Trithia-5-cycloheptene as a foundational building block in complex organic syntheses are not extensively reported in readily available literature, its structure suggests significant potential. The presence of a reactive trisulfide linkage within a seven-membered ring makes it an intriguing candidate for ring-opening and ring-transformation reactions. Such reactions could provide access to a variety of linear and heterocyclic organosulfur compounds that may be challenging to synthesize through other methods. The double bond within the cycloheptene (B1346976) ring also offers a site for various addition and functionalization reactions, further expanding its synthetic utility. The development of synthetic methodologies utilizing this compound could open new avenues for the construction of novel molecular architectures.

Contributions to Heterocyclic and Organosulfur Chemistry

The study of this compound contributes to the broader understanding of heterocyclic and organosulfur chemistry. Organosulfur compounds are integral to numerous pharmaceuticals, agrochemicals, and materials. mdpi.com The unique arrangement of three contiguous sulfur atoms in the 1,2,3-trithiane (B1206562) functionality is of fundamental interest. Research into the stability, reactivity, and spectroscopic properties of this cyclic trisulfide provides valuable data for computational and mechanistic studies in organosulfur chemistry. The exploration of its reactions, such as desulfurization, oxidation, and coordination with metal complexes, can reveal novel reaction pathways and lead to the discovery of new classes of sulfur-containing heterocycles.

Advanced Materials Science Implications

The unique structural features of this compound suggest its potential as a precursor in the field of materials science.

Precursors for Specialized Materials

Sulfur-containing materials often exhibit unique optical, electronic, and mechanical properties. The high sulfur content of this compound makes it a potential precursor for the synthesis of sulfur-rich polymers and materials. frontiersin.org These materials are of interest for applications such as high refractive index polymers for optical lenses, battery cathodes, and self-healing materials. The controlled decomposition or polymerization of this compound could lead to the formation of materials with tailored properties.

Polymer Chemistry and Monomer Applications

The cycloheptene ring in this compound contains a double bond that could potentially undergo ring-opening metathesis polymerization (ROMP). This would lead to the formation of polymers with a trisulfide linkage in each repeating unit. Such polymers would be expected to have interesting properties, including degradability and the potential for dynamic covalent chemistry, which is useful for creating self-healing and recyclable materials. The synthesis and characterization of polymers derived from this monomer would be a valuable contribution to the field of sulfur-containing polymers.

Biological Activity and Mechanistic Insights (In Vitro Focus)

While specific in vitro studies on the biological activity of this compound are scarce, the broader class of cyclic polysulfides has been a subject of interest due to their presence in natural products and their potential biological activities.

In Vitro Biochemical Interactions and Pathway Analysis

Organosulfur compounds isolated from natural sources such as garlic (Allium sativum) and shiitake mushrooms (Lentinus edodes) have demonstrated a range of biochemical interactions that contribute to their biological effects. These interactions are largely attributed to the presence of reactive sulfur atoms and disulfide or polysulfide bonds.

One of the key biochemical interactions of these compounds is their ability to modulate cellular redox states. nih.gov Many organosulfur compounds can interact with endogenous thiols, such as glutathione (B108866) (GSH), leading to the formation of mixed disulfides. This interaction can alter the cellular redox balance and impact signaling pathways that are sensitive to oxidative stress.

Furthermore, studies on compounds like lenthionine (B1200207), a cyclic organosulfur compound found in shiitake mushrooms, suggest that these molecules can influence various biological pathways. wikipedia.org While the exact mechanisms are still under investigation, it is believed that the cleavage of the sulfur-sulfur bonds is a critical activation step. nih.gov This cleavage can lead to the generation of reactive sulfur species that can then interact with cellular macromolecules, including proteins and nucleic acids.

The biological pathways affected by these compounds are diverse. For instance, organosulfur compounds from garlic have been shown to influence pathways related to carcinogen metabolism by boosting phase II detoxification processes. nih.gov They can also impact cell cycle regulation and apoptosis. nih.gov Transcriptome and phytochemical analyses in Allium hirtifolium have provided insights into the organic sulfur pathway, highlighting the complexity of the biosynthesis and metabolism of these compounds. nih.gov

Table 1: In Vitro Biochemical Interactions of Analagous Organosulfur Compounds

| Compound Class | Example Compound(s) | Key Biochemical Interaction(s) | Affected Biological Pathway(s) |

| Cyclic Polysulfides | Lenthionine | Interaction with endogenous thiols, S-S bond cleavage | Redox signaling, Apoptosis |

| Thiosulfinates | Allicin | Formation of mixed disulfides with proteins | Carcinogen metabolism, Cell cycle regulation |

| Vinyldithiins & Ajoenes | Ajoene | Inhibition of enzyme activity | Platelet aggregation, NF-κB signaling |

Mechanistic Studies of Anti-Biological Activities (e.g., in vitro antitumor)

The antitumor activities of cyclic organosulfur compounds are a significant area of research. Mechanistic studies have revealed several ways in which these molecules can inhibit cancer cell growth and induce cell death.

A primary mechanism of action for many disulfide and multisulfide antitumor agents is the generation of cytotoxic species following the cleavage of their sulfur-sulfur bonds. nih.gov This cleavage, often triggered by cellular thiols, can lead to the formation of highly reactive electrophiles or other toxic species that can cause DNA damage. nih.gov

In vitro studies on various cancer cell lines have demonstrated that organosulfur compounds can induce cell cycle arrest, typically at the G2/M phase. nih.gov This prevents cancer cells from proliferating. Furthermore, these compounds are known to stimulate the mitochondrial apoptotic pathway, leading to programmed cell death. nih.gov The induction of apoptosis is a key mechanism for eliminating cancerous cells.

The antitumor effects are not solely based on direct cytotoxicity. Some organosulfur compounds, like lentinan (a β-glucan from shiitake mushrooms that contains sulfur), also exhibit immunomodulatory effects that can contribute to their anticancer activity. researchgate.net These compounds can activate various immune cells, enhancing the body's natural defenses against tumors.

Table 2: Mechanistic Insights into the Antitumor Activity of Analagous Organosulfur Compounds

| Mechanism of Action | Description | Example Compound(s) |

| Generation of Cytotoxic Species | Cleavage of S-S bonds leads to reactive species that damage cellular components. | Mitomycin disulfides, Leinamycin nih.gov |

| Cell Cycle Arrest | Inhibition of cell proliferation by halting the cell cycle, often at the G2/M phase. | Garlic-derived organosulfur compounds nih.gov |

| Induction of Apoptosis | Activation of programmed cell death pathways in cancer cells. | Garlic-derived organosulfur compounds nih.gov |

| Immunomodulation | Enhancement of the host's immune response against tumor cells. | Lentinan |

Concluding Remarks and Future Research Outlook

Identified Research Gaps and Unexplored Avenues

The most significant research gap concerning 1,2,3-Trithia-5-cycloheptene is the lack of any reported synthesis or isolation of the compound. Consequently, its fundamental physicochemical properties, spectroscopic data, and chemical reactivity are entirely unknown. Key unexplored avenues that stem from this primary gap include:

Synthesis and Stability: There are no established synthetic protocols specifically targeting this compound. Research is needed to explore potential synthetic pathways and to determine the kinetic and thermodynamic stability of the seven-membered ring containing a trithia linkage.

Spectroscopic and Structural Characterization: A complete spectroscopic characterization (including NMR, IR, Mass Spectrometry, and UV-Vis) is essential to confirm the structure and understand the electronic properties of the molecule. X-ray crystallographic analysis of the parent compound or a stable derivative would provide invaluable insight into its solid-state conformation.

Conformational Analysis: The conformational landscape of the seven-membered ring of this compound has not been investigated. Understanding the preferred conformations and the energy barriers to ring inversion is crucial for predicting its reactivity and biological activity.

Chemical Reactivity: The reactivity of the trithia moiety and the double bond within the seven-membered ring is completely unexplored. Studies on its oxidation, reduction, cycloaddition reactions, and ring-opening polymerization would provide a fundamental understanding of its chemical behavior.

Biological Activity Screening: Many naturally occurring and synthetic organosulfur compounds exhibit significant biological activity. benthamdirect.com The potential of this compound as a bioactive molecule has not been assessed.

Potential for Novel Synthetic Routes and Derivatization

Future research should focus on developing reliable synthetic methods to access the this compound core. Drawing inspiration from the synthesis of other cyclic polysulfides, several strategies can be envisioned:

From Dithiols: A plausible route involves the reaction of a suitable 1,4-dithiol precursor with a sulfur transfer reagent, such as sulfur dichloride (SCl₂) or a related species. The challenge will be to control the ring size and prevent polymerization.

From Dienes: The direct sulfurization of cis-1,4-dienes using elemental sulfur or other sulfurizing agents could be a viable, albeit potentially low-yielding, approach.

Ring-Closing Metathesis (RCM): A more modern approach could involve the synthesis of a linear precursor containing terminal thiol groups and a central double bond, followed by an oxidative cyclization.

Once the parent compound is synthesized, a wide array of derivatization strategies can be explored to modulate its properties:

Modification of the Double Bond: The alkene functionality can be subjected to various transformations, including hydrogenation, epoxidation, dihydroxylation, and cycloaddition reactions, to introduce diverse functional groups.

Functionalization of the Carbon Backbone: Introduction of substituents on the carbon atoms of the ring could be achieved by starting with appropriately functionalized precursors. This would allow for the fine-tuning of steric and electronic properties.

The following table outlines potential synthetic strategies:

| Synthetic Strategy | Precursors | Reagents | Potential Advantages |

| Dithiol Cyclization | cis-but-2-ene-1,4-dithiol | SCl₂, S₂Cl₂ | Direct formation of the trithia linkage |

| Diene Sulfurization | cis,cis-hepta-1,5-diene | Elemental Sulfur, H₂S/base | Atom-economical |

| Oxidative Cyclization | HS-(CH₂)₂-CH=CH-(CH₂)₂-SH | Oxidizing agents (e.g., I₂, DMSO) | Milder reaction conditions |

Future Directions in Computational and Theoretical Studies

In the absence of experimental data, computational and theoretical studies can provide crucial initial insights into the properties and behavior of this compound. Future computational work should focus on:

Conformational Analysis: A thorough investigation of the potential energy surface of the molecule to identify the most stable conformers (e.g., chair, boat, twist-boat) and the transition states connecting them. This will be critical for understanding its dynamic behavior.

Spectroscopic Predictions: Calculation of NMR chemical shifts, IR vibrational frequencies, and electronic transitions to aid in the future experimental identification and characterization of the compound.

Electronic Structure Analysis: Investigation of the molecular orbitals, charge distribution, and aromaticity to understand the electronic nature of the trithia moiety and its interaction with the double bond.

Reaction Mechanisms: Theoretical modeling of potential synthetic and derivatization reactions to predict their feasibility, regioselectivity, and stereoselectivity. This can guide experimental efforts and provide a deeper understanding of the reaction pathways.

Thermochemical Properties: Calculation of thermodynamic parameters such as enthalpy of formation, ring strain energy, and bond dissociation energies to assess the stability of the molecule and its derivatives.

Emerging Applications and Interdisciplinary Research Opportunities

Given the diverse applications of organosulfur compounds, this compound and its derivatives could find utility in several fields, opening up interdisciplinary research opportunities:

Medicinal Chemistry: Many sulfur-containing heterocycles are present in approved drugs. tandfonline.com The unique structure of this compound makes it a novel scaffold for the design of new therapeutic agents. Its potential as an antimicrobial, anticancer, or anti-inflammatory agent warrants investigation. The ability of some organosulfur compounds to act as hydrogen sulfide (B99878) donors also presents a promising avenue for therapeutic applications. nih.govtandfonline.com

Materials Science: Cyclic disulfides and polysulfides can undergo ring-opening polymerization to form sulfur-rich polymers. digitellinc.com These materials can have interesting optical, electrochemical, and mechanical properties. Investigating the polymerization of this compound could lead to the development of novel, degradable polymers with potential applications in areas such as self-healing materials, battery technologies, and sustainable plastics.

Agrochemicals: Sulfur-containing compounds are widely used as fungicides and pesticides. The novel structure of this compound could be explored for the development of new agrochemicals with improved efficacy and environmental profiles.

Natural Product Synthesis: While not yet found in nature, the this compound motif could be a key structural feature of yet-to-be-discovered natural products. The development of synthetic routes to this ring system could aid in the total synthesis and structural confirmation of such compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2,3-Trithia-5-cycloheptene, and how can reaction conditions be systematically evaluated to improve yield and purity?

- Methodological Answer : Synthetic optimization should begin with screening catalysts (e.g., Cu(I) for cycloadditions ), solvents, and temperatures using Design of Experiments (DoE) frameworks. Reaction progress can be monitored via HPLC or GC-MS to assess intermediates and byproducts. Yield optimization may require iterative adjustments to stoichiometry and reaction time, while purity can be enhanced through gradient chromatography or recrystallization. Statistical tools like ANOVA should validate parameter significance.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should analytical data be validated across multiple laboratories?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for structural elucidation. Infrared (IR) spectroscopy can confirm functional groups, while X-ray crystallography resolves stereochemistry. For validation, interlaboratory studies using standardized protocols (e.g., ISO guidelines) and reference materials should be conducted. Data discrepancies require recalibration against certified spectra or collaborative databases .

Q. How does the electronic configuration of this compound influence its reactivity in cycloaddition or ring-opening reactions?

- Methodological Answer : Frontier Molecular Orbital (FMO) theory and Density Functional Theory (DFT) calculations can predict reactivity. Experimental validation involves kinetic studies under varying electronic conditions (e.g., solvent polarity, Lewis acid/base additives). Compare reaction rates and regioselectivity with model compounds to isolate electronic effects. For example, Cu(I)-catalyzed cycloadditions may exploit π-backbonding interactions to lower activation barriers .

Advanced Research Questions

Q. What computational modeling approaches can predict the thermodynamic stability and reaction pathways of this compound derivatives, and how do these models align with empirical data?

- Methodological Answer : Molecular dynamics (MD) simulations and ab initio methods (e.g., CCSD(T)) can model stability and transition states. Compare computed activation energies with experimental Arrhenius plots. Use Bayesian statistics to quantify uncertainty in computational predictions. Discrepancies between theory and practice may arise from solvation effects or neglected quantum tunneling, necessitating hybrid QM/MM approaches .

Q. How should researchers address contradictions in reported biological activity data for this compound across different experimental models?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line variability, dosing protocols). Use standardized assays (e.g., OECD guidelines for toxicity) and replicate studies under controlled conditions. Apply Bradford-Hill criteria to assess causality. Open-data platforms can facilitate cross-validation and transparency in data reporting .

Q. What multi-disciplinary strategies integrate synthetic chemistry, computational modeling, and toxicological screening to evaluate the potential applications of this compound?

- Methodological Answer : Adopt a tiered workflow:

- Synthesis : Optimize scalable routes (e.g., flow chemistry) .

- Modeling : Predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles via in silico tools.

- Testing : Validate predictions using in vitro assays (e.g., Ames test for mutagenicity) and in vivo models .

Collaborative frameworks, such as consortia sharing open data, enhance reproducibility and reduce redundancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.